dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate
Description
Properties
Molecular Formula |
C11H17ClO4 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C11H17ClO4/c1-8(2)11(6-5-7-12,9(13)15-3)10(14)16-4/h5,7-8H,6H2,1-4H3/b7-5+ |
InChI Key |
SPXNFVXNCZHDPB-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)C(C/C=C/Cl)(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)C(CC=CCl)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of dimethyl malonate with 3-chloroprop-2-enyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The chlorinated prop-2-enyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The chlorinated prop-2-enyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is compared below with three structurally related compounds.
Structural Analogs
Dimethyl 2-Allyl-2-methylpropanedioate
- Key Difference : Lacks the chlorine atom and the isopropyl group.
- Reactivity : Reduced electrophilicity due to the absence of chlorine, leading to slower reaction kinetics in nucleophilic substitutions .
- Applications : Primarily used in Diels-Alder reactions for cycloaddition chemistry.
Ethyl 3-Chloroprop-2-enoate Key Difference: Simpler ester structure without the malonate core or branched substituents. Reactivity: Higher volatility and lower thermal stability compared to the target compound, limiting its utility in high-temperature syntheses .
Dimethyl 2-Isopropylpropanedioate
- Key Difference : Missing the chlorinated alkene substituent.
- Reactivity : Functions as a less reactive malonate ester, often employed in alkylation reactions rather than cyclizations .
Physicochemical Properties
| Property | Target Compound | Dimethyl 2-Allyl-2-methylpropanedioate | Ethyl 3-Chloroprop-2-enoate | Dimethyl 2-Isopropylpropanedioate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 278.7 | 186.2 | 150.6 | 188.2 |
| Boiling Point (°C) | 245–250 (estimated) | 210–215 | 160–165 | 220–225 |
| Solubility in Water | Insoluble | Slightly soluble | Moderately soluble | Insoluble |
| Electrophilicity (Hammett σ) | +0.45 (due to Cl substituent) | +0.12 | +0.38 | +0.10 |
Reaction Pathways
- Target Compound: The chlorine atom enhances electrophilicity, enabling efficient Michael additions and cyclopropanation reactions. Its malonate core stabilizes enolate intermediates, facilitating alkylation .
- Dimethyl 2-Isopropylpropanedioate : Used in Claisen condensations but requires strong bases (e.g., NaH) due to lower inherent reactivity.
Notes on Evidence and Methodology
- Lumping Strategy: As noted in , compounds with similar structures (e.g., malonate esters) are often grouped to simplify reaction modeling. However, the chlorine substituent in the target compound necessitates distinct treatment in kinetic studies due to its unique reactivity .
- Impurity Profiling : highlights the importance of structural analogs (e.g., chlorinated or branched derivatives) in impurity control, underscoring the need for precise analytical methods to distinguish the target compound from byproducts.
Q & A
Basic Research Questions
Q. What are the recommended experimental methodologies for synthesizing dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate with high stereoselectivity?
- Methodological Answer : Optimize reaction conditions using quantum chemical calculations (e.g., density functional theory) to predict transition states and stereochemical outcomes. Employ cross-coupling reactions with palladium catalysts under inert atmospheres to minimize side reactions. Validate results via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the (E)-configuration of the chloropropenyl group. For reproducibility, use controlled heating (e.g., microwave-assisted synthesis) and inert solvents like tetrahydrofuran (THF) .
Q. How can researchers characterize the electronic and steric effects of substituents in this compound to predict reactivity?
- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using computational tools like Gaussian or ORCA to map HOMO-LUMO gaps. Complement this with Hammett substituent constants (σ) to quantify electronic effects. Experimentally, use kinetic studies (e.g., reaction rate measurements under varying substituents) to correlate steric bulk (e.g., Tolman cone angles) with reaction outcomes. X-ray crystallography can resolve steric hindrance caused by the propan-2-yl group .
Q. What are the best practices for isolating and purifying this compound from complex reaction mixtures?
- Methodological Answer : Use liquid-liquid extraction with dichloromethane/water to remove polar byproducts. Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers. For high-purity requirements (>98%), employ recrystallization in ethanol/water mixtures. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s hydrolysis kinetics under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis pathways at different pH levels. Validate with experimental kinetic data (e.g., pseudo-first-order rate constants) obtained via UV-Vis spectroscopy. Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers and reconcile discrepancies. Publish raw datasets in repositories like Zenodo for peer validation .
Q. What strategies are effective for designing catalytic systems to enhance the compound’s reactivity in C–C bond-forming reactions?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd, Ni) using high-throughput experimentation (HTE) platforms. Optimize ligand design (e.g., bulky phosphines) to stabilize reactive intermediates. Use in-situ IR spectroscopy to monitor reaction progress and identify catalyst deactivation pathways. Compare turnover numbers (TONs) across trials to select optimal systems .
Q. How does the compound’s environmental fate compare to structurally related esters, and what methodologies assess its biodegradation pathways?
- Methodological Answer : Conduct OECD 301F biodegradation tests under aerobic conditions. Use LC-MS/MS to track degradation intermediates (e.g., chlorinated byproducts). Compare with QSAR (quantitative structure-activity relationship) models for similar esters to predict persistence. Publish results in alignment with CRDC classifications for environmental impact (e.g., RDF2050106) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
